molecular formula C19H22N4O6S B2753230 ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 851130-00-2

ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2753230
CAS No.: 851130-00-2
M. Wt: 434.47
InChI Key: XZVLUHLTACGHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the 2,3-Dihydro-1,4-Benzodioxin-2-YL Moiety: This step involves the cyclization of catechol with ethylene glycol under acidic conditions.

    Synthesis of the 1,3,4-Oxadiazole Ring: This is achieved by reacting hydrazine with carbon disulfide followed by cyclization with an appropriate carboxylic acid derivative.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.

    Acetylation: The thioether is acetylated using acetic anhydride.

    Piperazine Derivative Formation: The acetylated product is then reacted with piperazine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring and the piperazine moiety are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to its combination of the oxadiazole ring, the benzodioxin moiety, and the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-9-7-22(8-10-23)16(24)12-30-18-21-20-17(29-18)15-11-27-13-5-3-4-6-14(13)28-15/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVLUHLTACGHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.